4-(1-(4-Bromophenoxy)ethyl)aniline
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Overview
Description
4-(1-(4-Bromophenoxy)ethyl)aniline is an organic compound with the molecular formula C14H14BrNO It contains a bromophenoxy group attached to an ethyl aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-Bromophenoxy)ethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoanisole and 4-aminophenethyl alcohol.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene.
Catalysts: A catalyst such as palladium on carbon (Pd/C) is often used to facilitate the reaction.
Procedure: The 4-bromoanisole is reacted with 4-aminophenethyl alcohol in the presence of the catalyst and solvent. The reaction mixture is heated to reflux for several hours.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1-(4-Bromophenoxy)ethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with substituted functional groups in place of the bromine atom.
Scientific Research Applications
4-(1-(4-Bromophenoxy)ethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-(4-Bromophenoxy)ethyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence signaling pathways, metabolic pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenoxy)aniline
- 4-(4-Bromophenoxy)benzaldehyde
- 4-(4-Bromophenoxy)benzohydrazide
Comparison
4-(1-(4-Bromophenoxy)ethyl)aniline is unique due to the presence of the ethyl group attached to the aniline structure, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can result in distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C14H14BrNO |
---|---|
Molecular Weight |
292.17 g/mol |
IUPAC Name |
4-[1-(4-bromophenoxy)ethyl]aniline |
InChI |
InChI=1S/C14H14BrNO/c1-10(11-2-6-13(16)7-3-11)17-14-8-4-12(15)5-9-14/h2-10H,16H2,1H3 |
InChI Key |
FVWJEPUOIAHZFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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